1,2-Dipiperidinoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

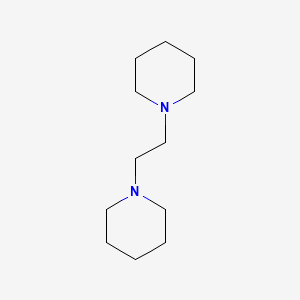

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQPNRUQXPLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062067 | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-04-3 | |

| Record name | 1,2-Dipiperidinoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipiperidinoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipiperidinylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-ethylenedipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-Ethylenedipiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3M2M6CQR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipiperidinoethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,2-dipiperidinoethane. All quantitative data is summarized in structured tables for clarity, and detailed protocols for representative experiments are provided.

Chemical Structure and Identifiers

This compound, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a vicinal diamine featuring two piperidine rings linked by an ethylene bridge. The nitrogen atoms are tertiary amines, making the molecule a useful bidentate chelating ligand and a base in organic synthesis.

| Identifier | Value |

| IUPAC Name | 1-(2-piperidin-1-ylethyl)piperidine[1] |

| CAS Number | 1932-04-3[1] |

| Molecular Formula | C₁₂H₂₄N₂[1] |

| SMILES | C1CCN(CC1)CCN2CCCCC2[1] |

| InChI | InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2[1] |

| InChIKey | UYMQPNRUQXPLCY-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature with a high boiling point. Its properties are summarized below.

| Property | Value |

| Molecular Weight | 196.33 g/mol [1] |

| Monoisotopic Mass | 196.1939 Da[1] |

| Appearance | Clear, colorless to yellow liquid |

| Melting Point | -1 to -0.5 °C |

| Boiling Point | 265 °C |

| Density | 0.91 g/cm³ |

| Flash Point | 110 °C |

| pKa (Predicted) | 9.73 ± 0.10 |

| Refractive Index | 1.4865 - 1.4885 (at 20°C) |

| XlogP (Predicted) | 2.0[1] |

Synthesis and Characterization

The most common synthesis of this compound involves the nucleophilic substitution of a 1,2-dihaloethane with piperidine. Below is a representative experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via nucleophilic substitution of 1,2-dibromoethane with piperidine.

Materials:

-

Piperidine

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and 100 mL of anhydrous acetonitrile.

-

Addition of Electrophile: While stirring the mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup (Quenching and Extraction): Cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with diethyl ether. Concentrate the filtrate under reduced pressure. Resuspend the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a clear liquid.

Experimental Protocol: Characterization

Objective: To confirm the structure and purity of the synthesized this compound using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum: Resonances corresponding to the piperidine ring protons (α- and β/γ- to the nitrogen) and a characteristic singlet or multiplet for the ethylene bridge protons.

-

Expected ¹³C NMR Spectrum: Three distinct signals are expected: one for the ethylene bridge carbons and two for the piperidine ring carbons (α, β, and γ carbons, with potential overlap).[2]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using an FTIR spectrometer with an ATR accessory or by preparing a neat thin film on a salt plate (NaCl or KBr).

-

Expected Spectrum: Characteristic C-H stretching peaks for sp³ hybridized carbons just below 3000 cm⁻¹. Strong C-N stretching bands in the 1200-1000 cm⁻¹ region. The absence of N-H stretching bands (3500-3300 cm⁻¹) confirms the tertiary nature of the amines.[1]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with electron ionization (EI) coupled with gas chromatography (GC-MS).

-

Expected Spectrum: The molecular ion peak (M⁺) should be observed at m/z = 196. A prominent base peak is often observed at m/z = 98, corresponding to the fragmentation that yields a piperidinylmethyl cation.[1]

-

Reactivity and Applications

Basicity and Nucleophilicity

The two tertiary amine nitrogens in this compound are basic and nucleophilic. The molecule can be protonated twice to form a dihydrochloride salt. Its nucleophilicity is central to its synthesis and its role in various chemical reactions.

Bidentate Chelating Ligand

A primary application of this compound in research is its role as a bidentate chelating ligand in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. These complexes have applications in catalysis, such as in polymerization reactions where the ligand acts as a polar additive to control the reaction's stereochemistry and composition.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| STOT (Single Exposure) | May cause respiratory irritation. |

Handling and Storage:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

In case of exposure, seek immediate medical attention. For spills, use inert absorbent material and dispose of it as hazardous waste.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dipiperidinoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,2-dipiperidinoethane. The information is curated for professionals in the fields of chemical research and drug development, presenting detailed experimental protocols, characterization data, and a workflow visualization.

Introduction

This compound, also known as 1,1'-(1,2-ethanediyl)bis(piperidine), is a diamine compound featuring two piperidine rings linked by an ethylene bridge. Its chemical formula is C₁₂H₂₄N₂ and it has a molecular weight of 196.33 g/mol [1][2]. The symmetrical structure and the presence of two tertiary amine groups make it an interesting ligand in coordination chemistry and a potential building block in the synthesis of more complex molecules. While its direct role in signaling pathways is not extensively documented in publicly available literature, the piperidine moiety is a common scaffold in many biologically active compounds, suggesting potential for further investigation in drug discovery and development[3][4].

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The reaction proceeds via a double N-alkylation of two piperidine molecules.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for nucleophilic substitution reactions.

Materials:

-

Piperidine

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for salt formation)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (2.2 equivalents) in acetonitrile or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The base is crucial to neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture. The reaction is exothermic, so controlled addition is recommended.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification of the Free Base: Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

-

Salt Formation (Optional): For easier handling and storage as a solid, the dihydrochloride salt can be prepared. Dissolve the purified free base in ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1932-04-3 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂ | [1] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | -1 to -0.5 °C | [5] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.4 (m, 8H, N-CH₂-CH₂- in piperidine), ~2.3 (s, 4H, N-CH₂-CH₂-N), ~1.5 (m, 8H, -CH₂-CH₂-CH₂- in piperidine), ~1.4 (m, 4H, -CH₂-CH₂-CH₂- in piperidine) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~57.0 (N-CH₂-CH₂-N), ~55.0 (N-CH₂ in piperidine), ~26.0 (-CH₂- in piperidine), ~24.0 (-CH₂- in piperidine) |

| IR (Neat) | ν (cm⁻¹): ~2930 (C-H stretch), ~2850 (C-H stretch), ~1440 (CH₂ bend), ~1100 (C-N stretch)[1] |

| Mass Spectrometry (EI) | m/z: 196 (M⁺), 98 (base peak, [C₅H₁₀N-CH₂]⁺)[1] |

Applications and Workflows

While direct applications in drug signaling pathways are not well-documented, this compound and its derivatives have been explored in other areas of chemistry, such as polymerization.

Use in Anionic Polymerization

This compound has been used as a polar additive or modifier in the anionic polymerization of dienes like isoprene and butadiene, as well as in the copolymerization of styrene and isoprene[6][7][8][9]. In these processes, it complexes with the organolithium initiator (e.g., n-butyllithium) to modify its reactivity and influence the microstructure of the resulting polymer.

Caption: Workflow of this compound in anionic polymerization.

Potential in Drug Development

The piperidine scaffold is a key structural motif in a vast number of approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antipsychotic properties[4][10]. The presence of two piperidine moieties in this compound suggests that it could serve as a valuable scaffold for the synthesis of novel drug candidates. Its bidentate nature allows for the creation of symmetrical molecules that could potentially interact with dimeric protein targets or span across binding sites. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is a promising area for drug discovery.

Conclusion

This compound is a readily accessible compound with interesting structural features. This guide provides a solid foundation for its synthesis and characterization, which are the initial crucial steps in exploring its potential in various fields. While its application as a modifier in polymerization is established, its potential as a scaffold in medicinal chemistry remains an open and intriguing area for future research. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to work with this versatile molecule.

References

- 1. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dipiperidinoethane (CAS: 1932-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipiperidinoethane, with the CAS number 1932-04-3, is a vicinal diamine featuring two piperidine rings linked by an ethylene bridge. Its chemical structure lends it to a variety of applications in organic synthesis, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, spectral data, and key applications, with a focus on experimental details and underlying chemical principles.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of two basic nitrogen atoms in the piperidine rings makes it a notable nucleophile and a bidentate ligand.[1]

| Property | Value | Reference(s) |

| CAS Number | 1932-04-3 | [2] |

| Molecular Formula | C₁₂H₂₄N₂ | [2] |

| Molecular Weight | 196.33 g/mol | [2] |

| Melting Point | -1 to -0.5 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

| Synonyms | 1,1'-(1,2-Ethanediyl)bispiperidine, DPE | [2] |

Synthesis

A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction proceeds via a double N-alkylation of two piperidine molecules.

Experimental Protocol: Synthesis from Piperidine and 1,2-Dibromoethane

Materials:

-

Piperidine

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (2.2 equivalents) in absolute ethanol.

-

Add potassium carbonate (2.5 equivalents) to the solution to act as a base and neutralize the HBr formed during the reaction.

-

Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are consistent with its symmetric structure.

1H NMR (CDCl₃):

-

δ ~2.4 ppm (s, 4H): Ethylene bridge protons (-N-CH₂-CH₂-N-). The singlet is due to the rapid conformational averaging on the NMR timescale.

-

δ ~2.3 ppm (m, 8H): Piperidine protons adjacent to the nitrogen atoms (α-protons).

-

δ ~1.5 ppm (m, 8H): Piperidine protons at the β-positions.

-

δ ~1.4 ppm (m, 4H): Piperidine protons at the γ-position.

13C NMR (CDCl₃): [2]

-

δ ~57.0 ppm: Ethylene bridge carbons (-N-C H₂-C H₂-N-).

-

δ ~55.0 ppm: Piperidine carbons adjacent to the nitrogen (α-carbons).

-

δ ~26.0 ppm: Piperidine β-carbons.

-

δ ~24.5 ppm: Piperidine γ-carbon.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical for aliphatic amines.

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 196) may be observed, though it can be weak.

-

α-Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to a nitrogen atom, leading to the formation of a stable iminium ion. A major fragment is often observed at m/z 98 , corresponding to the [C₅H₁₀N-CH₂]⁺ ion, which is the base peak.[3] This results from the cleavage of the ethylene bridge. Another significant fragment can be seen at m/z 84 , corresponding to the piperidinyl cation [C₅H₁₀N]⁺.

Applications

Polymer Chemistry

This compound serves as a polar additive or modifier in anionic polymerization. In the polymerization of dienes like isoprene and styrene, it can be used in conjunction with an organolithium initiator (e.g., n-butyllithium) to influence the microstructure of the resulting polymer.[4] The addition of this Lewis base can affect the stereochemistry of the polymerization, for example, by increasing the proportion of 3,4- and 1,2-additions over 1,4-addition in the polymerization of isoprene.[4]

Caption: A generalized experimental workflow for anionic polymerization using this compound as a modifier.

Coordination Chemistry

As a bidentate N,N'-donor ligand, this compound can coordinate with various transition metals to form stable chelate complexes. These complexes have potential applications in catalysis. While specific catalytic applications for this compound complexes are not extensively documented in readily available literature, the broader class of vicinal diamine ligands is known to be effective in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The steric bulk of the piperidine rings can influence the coordination geometry and the reactivity of the metal center.

Pharmaceutical and Agrochemical Synthesis

The piperidine moiety is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals.[1] this compound can serve as a versatile building block for the synthesis of more complex molecules containing two piperidine units. While there is no widespread reporting of this compound as a direct component in approved drugs, its structural features make it a candidate for investigation in drug discovery programs. The basic nature of the nitrogen atoms can be important for receptor binding and for tuning the pharmacokinetic properties of a drug candidate.

At present, there are no specific, well-documented signaling pathways that are directly modulated by this compound itself. The biological activity of compounds containing this moiety would be highly dependent on the overall molecular structure.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3]

Conclusion

This compound is a valuable and versatile chemical compound with established and potential applications in several fields of chemistry. Its utility as a modifier in polymer synthesis is well-demonstrated, and its properties as a bidentate ligand suggest potential for the development of novel catalysts. As a building block for more complex molecules, it may also find future applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 1,2-Dipiperidinoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dipiperidinoethane, a diamine compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine

-

Synonyms: 1,2-Bis(piperidino)ethane

-

CAS Number: 1932-04-3[1]

-

Molecular Formula: C₁₂H₂₄N₂[1]

-

Molecular Weight: 196.34 g/mol [1]

-

Appearance: Liquid

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. Due to the nature of publicly available information, some specific peak assignments are based on predicted values and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons of the piperidine rings and the ethane bridge.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 (predicted) | t | 4H | -N-CH₂ -CH₂- (Piperidine α) |

| ~2.3 (predicted) | s | 4H | -N-CH₂ -CH₂ -N- (Ethane bridge) |

| ~1.5 (predicted) | m | 12H | -CH₂-CH₂ -CH₂ -CH₂- (Piperidine β, γ) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~56 (predicted) | -N-C H₂-CH₂- (Piperidine α) |

| ~55 (predicted) | -N-C H₂-C H₂-N- (Ethane bridge) |

| ~26 (predicted) | -CH₂-C H₂-CH₂- (Piperidine β) |

| ~24 (predicted) | -CH₂-C H₂-CH₂- (Piperidine γ) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 - 2800 | Strong | C-H stretching (Aliphatic) |

| 1450 - 1470 | Medium | CH₂ scissoring |

| 1300 - 1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 99 | High | [C₆H₁₃N]⁺ |

| 98 | Base Peak | [C₆H₁₂N]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H NMR Spectroscopy

-

Instrument: Varian A-60 NMR Spectrometer.[1]

-

Sample Preparation: The sample was prepared by dissolving a small amount of this compound in a deuterated solvent, typically deuterochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum was acquired at room temperature. Standard acquisition parameters for a 60 MHz spectrometer were used.

¹³C NMR Spectroscopy

-

Instrument: Varian CFT-20 NMR Spectrometer.[2]

-

Solvent: Chloroform-d (CDCl₃).[2]

-

Sample Preparation: The sample was prepared by dissolving a sufficient concentration of this compound in CDCl₃.

-

Data Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film in a capillary cell.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[3]

-

Sample Introduction: The sample was introduced via a gas chromatograph to separate it from any impurities before entering the mass spectrometer.

-

Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the high energy ionization process causing the molecule to break apart in a reproducible manner.[3]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

Caption: Key Fragmentation Pathways in MS.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Dipiperidinoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1,2-Dipiperidinoethane. Due to a lack of extensive publicly available data on this specific compound, this guide also includes generalized experimental protocols for determining these crucial physicochemical properties, which are fundamental for research and development.

Introduction to this compound

This compound is a diamine compound featuring two piperidine rings linked by an ethane bridge. Its chemical structure suggests potential utility as a ligand, a building block in organic synthesis, and in the development of pharmacologically active molecules. An understanding of its solubility and stability is paramount for its application in these fields.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on the chemical structure and data from analogous compounds such as piperidine and its derivatives, a qualitative assessment can be inferred. Piperidine itself is highly soluble in water and a range of organic solvents.[1] Similarly, piperidine-2-ethanol is very soluble in water and soluble in organic solvents.[2] It is therefore anticipated that this compound exhibits good solubility in many organic solvents. Its solubility in aqueous media may be limited but can be significantly enhanced by forming a salt, such as the dihydrochloride salt.[3]

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The presence of two tertiary amine groups allows for hydrogen bonding, but the overall hydrocarbon content is significant. Solubility is expected to increase at lower pH. |

| Alcohols (Ethanol, Methanol) | High | Expected to be readily soluble due to the polar nature of the solvent and the amine functionalities. |

| Polar Aprotic | ||

| DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules. |

| Acetone, Acetonitrile | High | Good general solvents for organic compounds of this nature. |

| Non-Polar | ||

| Toluene, Hexane | Moderate to High | The significant hydrocarbon character of the molecule suggests solubility in non-polar solvents. |

| Dichloromethane, Chloroform | High | Expected to be readily soluble. |

Stability Profile

This compound is generally considered to be a chemically stable compound under standard laboratory conditions at room temperature.[4] However, its stability can be compromised under specific conditions.

Table 2: Stability and Incompatibility of this compound

| Condition/Material | Stability/Reactivity | Hazardous Decomposition Products |

| Thermal Stress | Stable at ambient temperatures. Thermal decomposition can occur at elevated temperatures. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and other irritating gases and vapors.[4][5] |

| Strong Oxidizing Agents | Incompatible. Can lead to vigorous reactions. | Not specified, but likely to involve oxidation of the amine and piperidine rings. |

| Strong Acids | Incompatible. Will react to form salts. | Not applicable (acid-base reaction). |

| Hazardous Polymerization | Hazardous polymerization does not occur.[5] | Not applicable. |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[6][8]

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[7]

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter that does not bind the compound.[6]

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical method.

-

The experiment should be performed in triplicate for each solvent and temperature.[9]

Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[6]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[6]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[6]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]

-

Thermal Stress: Solid compound at 80 °C for 48 hours.[6]

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in an appropriate solvent.

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples.

-

Analyze the samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the solubility and stability assessment of a compound like this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

While specific quantitative data for the solubility of this compound is sparse, its chemical structure suggests it is soluble in a variety of organic solvents with some potential for aqueous solubility, particularly as a salt. The compound is stable under normal conditions but is susceptible to degradation at high temperatures and in the presence of strong oxidizing agents and acids. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, thereby facilitating its effective use in scientific research and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Piperidine, 1,1'-(1,2-ethanediyl)bis-, dihydrochloride | C12H26Cl2N2 | CID 121222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. georganics.sk [georganics.sk]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. materialneutral.info [materialneutral.info]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

1,2-Dipiperidinoethane: A Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and material safety data sheet (MSDS) information for 1,2-Dipiperidinoethane. The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound, intended for use by professionals in research and development environments.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C12H24N2. It is also known by other names, including 1,1'-(1,2-Ethanediyl)bispiperidine.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H24N2 | [2][3] |

| Molar Mass | 196.33 g/mol | [2][4][5] |

| CAS Number | 1932-04-3 | [1][2][4][6] |

| EC Number | 217-692-7 | [2][4][6] |

| Appearance | Clear to yellow liquid | [4][6] |

| Boiling Point | 265 °C | [2][3] |

| Melting Point | -1 to -0.5 °C | [2][3] |

| Flash Point | 110 °C | [2] |

| Density | 0.91 - 0.9236 g/cm³ | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][6]

| Hazard Classification | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Storage Workflow

Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the recommended workflow from procurement to disposal.

Caption: A logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | - Work in a well-ventilated area.[4] - Use a laboratory fume hood for procedures that may generate vapors. - Ensure eyewash stations and safety showers are readily accessible.[1] |

| Eye/Face Protection | - Wear tightly fitting safety goggles with side-shields.[4] - A face shield may be necessary for splash hazards.[1] |

| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber).[4] - Wear appropriate protective clothing to prevent skin exposure.[1][4] |

| Respiratory Protection | - If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with appropriate cartridges.[4] |

| Hygiene Measures | - Wash hands thoroughly after handling.[1][4] - Do not eat, drink, or smoke in work areas.[1][4] |

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | - Move the victim to fresh air.[4] - If breathing is difficult, administer oxygen.[1][4] - If not breathing, give artificial respiration.[4] - Seek immediate medical attention.[1][4] |

| Skin Contact | - Immediately remove contaminated clothing.[4] - Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] - Seek medical attention.[1][4] |

| Eye Contact | - Rinse cautiously with water for several minutes.[4] - Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] - Seek immediate medical attention.[1][4] |

| Ingestion | - Rinse mouth with water.[4] - Do NOT induce vomiting.[4] - Never give anything by mouth to an unconscious person.[4] - Seek immediate medical attention.[1][4] |

| Fire Fighting | - Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] - Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] |

| Accidental Release | - Evacuate personnel from the area.[4] - Ensure adequate ventilation.[4] - Wear appropriate personal protective equipment.[4] - Absorb the spill with inert, non-combustible material (e.g., sand, earth).[1][8] - Collect the absorbed material in a suitable, closed container for disposal.[4] - Prevent the spill from entering drains or waterways.[4] |

Toxicological Information and Experimental Protocols

The acute toxicity of this compound has been categorized as harmful through oral, dermal, and inhalation routes. While specific experimental reports for this compound are not publicly available, the methodologies for determining these toxicological endpoints are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The likely protocols used are described below.

Acute Oral Toxicity (OECD Guideline 401 - Rescinded, but foundational; now OECD 420, 423, or 425)

The acute oral toxicity is likely determined by administering the substance to fasted rodents (typically rats) via gavage.[6] A stepwise procedure is used where groups of animals are given a single dose of the chemical.[6] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[6] A post-mortem examination (necropsy) is performed on all animals.[6] The results are used to determine the LD50 (the dose lethal to 50% of the test population) and to classify the substance's oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)

In this test, the substance is applied to a shaved area of the skin of an animal (often a rat or rabbit) for a 24-hour period.[7][9] The test area is typically covered with a porous gauze dressing to hold the substance in contact with the skin.[7] A stepwise procedure with different dose levels is used on groups of animals.[5][10] The animals are observed for at least 14 days for signs of toxicity and mortality.[5][9] A necropsy is performed on all animals at the end of the observation period.[7][9] This allows for the determination of the dermal LD50 and classification of the substance's dermal toxicity.

Acute Inhalation Toxicity (OECD Guideline 403)

For this assessment, animals (usually rats) are exposed to the chemical as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[4][11] Two main protocols exist: a traditional LC50 test where groups of animals are exposed to different concentrations, and a Concentration x Time (C x t) protocol which examines toxicity over multiple exposure durations.[1][4][11] The animals are then observed for at least 14 days for signs of toxicity and mortality.[4] This data is used to determine the LC50 (the concentration in air that is lethal to 50% of the test population) and to classify the substance's inhalation toxicity.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[1][4] Disposal should be carried out in accordance with all applicable local, state, and federal regulations.[4] Do not allow the chemical to enter drains or the environment.[4]

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current SDS provided by the supplier and follow all institutional safety protocols.

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. oecd.org [oecd.org]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

1,2-Dipiperidinoethane: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipiperidinoethane, a symmetrical diamine, has carved a niche for itself in various scientific domains, ranging from polymer chemistry to pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery and historical development, detailing its synthesis, physicochemical properties, and key applications. The document summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for its synthesis, and visualizes relevant chemical processes and relationships using DOT language diagrams. This guide is intended to be a valuable resource for researchers and professionals working with or interested in this compound and its derivatives.

Introduction

This compound, also known by its IUPAC name 1-(2-piperidin-1-ylethyl)piperidine, is a vicinal diamine characterized by two piperidine rings linked by an ethane bridge. Its chemical structure confers upon it interesting properties as a bidentate ligand in coordination chemistry and as a versatile building block in organic synthesis. While its modern applications are well-documented, its historical origins and the evolution of its scientific utility are less commonly discussed. This guide aims to fill that gap by providing a detailed account of its journey from initial synthesis to its current roles in science and industry.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily accessible historical chemical literature. However, its synthesis falls within a broader class of reactions involving the N-alkylation of secondary amines with dihaloalkanes, a well-established synthetic route in the late 19th and early 20th centuries. It is plausible that this compound was first prepared during systematic investigations of N,N'-disubstituted ethylenediamines.

A notable application that brought this compound into the pharmaceutical landscape is its use as a key intermediate in the synthesis of Pipazetate[1][2]. Pipazetate, a cough suppressant, was developed in the mid-20th century, and the need for an efficient synthesis route for this drug likely spurred further investigation into the production and properties of this compound.

In more recent decades, its utility has expanded into the field of polymer chemistry, where it is employed as a polar modifier or additive in anionic polymerization processes to control the microstructure of polymers such as polybutadiene and styrene-isoprene copolymers[3].

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 196.33 g/mol [4]. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂ | [4] |

| Molecular Weight | 196.33 g/mol | [4] |

| CAS Number | 1932-04-3 | [4] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in organic solvents | |

| pKa | Not reported |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of piperidine with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of the dihaloalkane. The reaction proceeds in a stepwise manner, with the monosubstituted intermediate, N-(2-haloethyl)piperidine, being formed first, which then reacts with a second molecule of piperidine to yield the final product. An excess of piperidine is often used to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction.

Detailed Experimental Protocol

Materials:

-

Piperidine

-

1,2-Dichloroethane

-

Anhydrous potassium carbonate (or other suitable base)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (e.g., 4 molar equivalents) and the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution of piperidine, slowly add 1,2-dichloroethane (1 molar equivalent). If a base other than excess piperidine is used, add anhydrous potassium carbonate (at least 2 molar equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (piperidine hydrochloride or potassium chloride) has formed, remove it by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with water to remove any remaining salts.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

-

Applications

Pharmaceutical Synthesis

The primary pharmaceutical application of this compound is as a precursor in the synthesis of Pipazetate [1][2]. The synthesis involves the reaction of this compound with a suitable thiophene-containing carboxylic acid derivative.

Polymer Chemistry

In polymer chemistry, this compound and its derivatives are utilized as polar additives in the anionic polymerization of dienes and vinyl aromatic monomers[3]. The addition of such Lewis bases can significantly influence the polymerization process.

Workflow of Anionic Polymerization with this compound:

The presence of this compound can:

-

Increase the rate of polymerization.

-

Modify the stereochemistry of the resulting polymer, for example, by increasing the vinyl content in polybutadiene.

-

Influence the copolymerization of different monomers.

Coordination Chemistry

As a bidentate ligand, this compound can coordinate with various metal ions to form stable chelate complexes. The two nitrogen atoms can donate their lone pairs of electrons to a metal center. While this area is less explored compared to other diamine ligands, the potential for catalytic applications of its metal complexes exists.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation[5]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound, a seemingly simple diamine, has a history intertwined with the development of both pharmaceutical and polymer sciences. While its initial discovery is not prominently chronicled, its enduring utility as a synthetic intermediate and a functional additive is a testament to its valuable chemical properties. This guide has provided a consolidated resource on its history, synthesis, properties, and applications, aiming to support further research and development in the fields that utilize this versatile compound.

References

- 1. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Facile synthesis of functionalized high vinyl polybutadiene by using this compound derivatives as polar modifiers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. georganics.sk [georganics.sk]

An In-depth Technical Guide on the Physical Properties of 1,2-Dipiperidinoethane

This guide provides a comprehensive overview of the key physical properties of 1,2-Dipiperidinoethane, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and outlining generalized experimental protocols for these determinations.

Core Physical Properties

This compound, also known by other names such as 1,1'-(1,2-Ethanediyl)bispiperidine, is a chemical compound with the molecular formula C12H24N2. It presents as a clear, colorless to yellow liquid.

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value |

| Melting Point | -1 to -0.5 °C[1][2][3] |

| Boiling Point | 265 °C[1][2][4] |

Experimental Protocols

While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standardized methodologies are routinely employed for such characterizations. The following sections describe typical protocols.

3.1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.

-

Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The apparatus allows for controlled heating of the sample.

-

Measurement:

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The melting point is reported as this range.

-

3.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

The boiling point is typically determined by distillation at atmospheric pressure.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, and the liquid is brought to a boil.

-

The vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

The temperature is monitored throughout the distillation process. The boiling point is the constant temperature recorded on the thermometer when the liquid and vapor are in equilibrium, and a steady stream of distillate is being collected.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

References

Theoretical studies on 1,2-Dipiperidinoethane conformation

An In-depth Technical Guide on the Theoretical Conformation of 1,2-Dipiperidinoethane

Introduction

This compound is a vicinal diamine characterized by two piperidine rings linked by an ethylene bridge. The conformational flexibility of this molecule is primarily determined by the rotation around the central carbon-carbon bond of the ethylene linker. Understanding the preferred spatial arrangement of the piperidino groups is crucial for applications in coordination chemistry, catalysis, and drug design, as the molecular shape dictates its interaction with other chemical entities.

While specific, in-depth theoretical studies exclusively focused on this compound are not abundant in publicly accessible literature, its conformational preferences can be thoroughly understood by drawing analogies from foundational studies on simpler, related molecules, most notably its parent structure, ethylenediamine.[1][2] The principles governing the conformational isomerism in 1,2-disubstituted ethanes provide a robust framework for predicting the behavior of this molecule.[3][4]

This guide synthesizes the established theoretical principles to present a detailed analysis of the likely conformational landscape of this compound.

Core Conformational Concepts: Anti vs. Gauche Isomers

The rotation around the central C-C bond in the this compound backbone gives rise to two primary stable conformers, or rotational isomers: anti and gauche.[3] These are defined by the dihedral angle formed by the N-C-C-N atoms.

-

Anti Conformer (or Trans): In this arrangement, the two piperidino groups are positioned on opposite sides of the C-C bond, resulting in a dihedral angle of approximately 180°. This conformation generally minimizes steric hindrance between the bulky substituent groups.[3]

-

Gauche Conformer (or Synclinal): This conformer is characterized by the piperidino groups being positioned at approximately a 60° dihedral angle to each other.[3] In the case of the parent ethylenediamine, the gauche form is found to be the most stable, a phenomenon often attributed to intramolecular hydrogen bonding.[1][2] For this compound, while classic hydrogen bonding is absent, other stabilizing interactions such as dipole-dipole forces may influence its stability.

The interconversion between these conformers occurs rapidly at room temperature through bond rotation. The energy difference between them determines their relative populations in an equilibrium state.

Predicted Conformational Data

The following tables summarize the predicted quantitative data for the stable conformers of this compound. This data is extrapolated from computational studies on ethylenediamine and the general principles of 1,2-disubstituted ethanes.[1][3]

Table 1: Predicted Geometric Parameters for Key Conformers

| Conformer | Key Dihedral Angle (N-C-C-N) | Predicted Value |

| Gauche | τ (N-C-C-N) | ~ 60° - 70° |

| Anti | τ (N-C-C-N) | 180° |

Note: The gauche dihedral angle is based on quantum chemical studies of ethylenediamine, which indicate a value of approximately 63°.[1]

Table 2: Predicted Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Stability |

| Gauche | 0.0 (Reference) | More Stable |

| Anti | +0.5 to +1.5 | Less Stable |

Note: The relative stability is based on the observation that the gauche conformation is more stable for the parent ethylenediamine molecule.[1][2] The exact energy difference for this compound would require specific computational investigation.

Theoretical and Computational Protocols

The conformational analysis of molecules like this compound is typically performed using a variety of computational chemistry methods. A standard and powerful technique is the Potential Energy Surface (PES) scan.

Potential Energy Surface (PES) Scan

A PES scan is a computational experiment used to explore the energy of a molecule as a function of its geometry. For conformational analysis, a "relaxed" PES scan is most common.[5]

Methodology:

-

Structure Definition: An initial 3D structure of the this compound molecule is built. The key coordinate to be investigated, the N-C-C-N dihedral angle, is identified.

-

Constraint and Optimization: The chosen dihedral angle is systematically varied in discrete steps (e.g., every 10-15 degrees) from 0° to 360°. At each step, this angle is held fixed ("frozen" or "constrained").

-

Energy Minimization: For each constrained value of the dihedral angle, the rest of the molecule's geometry (all other bond lengths, bond angles, and dihedral angles) is allowed to relax to its minimum energy configuration. This process is known as geometry optimization.[5]

-

Energy Calculation: The potential energy of the resulting optimized structure is calculated for each step of the dihedral angle rotation.

-

Plotting the PES: The calculated energy is plotted against the corresponding dihedral angle value. The minima on this curve represent the stable conformers (gauche and anti), while the maxima represent the transition states (energy barriers) between them.

Computational Details:

-

Level of Theory: Density Functional Theory (DFT) is a widely used method for such calculations, often with functionals like B3LYP.[6][7]

-

Basis Set: A basis set, such as 6-31G(d) or larger, is chosen to describe the atomic orbitals of the molecule.

-

Software: This entire procedure is carried out using quantum chemistry software packages like Gaussian, Q-Chem, or similar programs.[5]

Visualizations

Conformational Isomers

The following diagram illustrates the primary rotational isomers of this compound.

Caption: Newman projection representations of Gauche and Anti conformers.

Computational Workflow for PES Scan

The diagram below outlines the logical flow of a computational Potential Energy Surface (PES) scan.

Caption: Workflow for a relaxed Potential Energy Surface (PES) scan.

Conclusion

Based on the robust theoretical framework established for ethylenediamine and other 1,2-disubstituted ethanes, it is predicted that this compound exists as an equilibrium mixture of gauche and anti conformers. The gauche form is anticipated to be the more stable of the two, though the presence of the bulky piperidine rings could modulate the energy difference compared to the parent diamine. Definitive quantitative data on the precise dihedral angles and the energy landscape requires a dedicated computational study employing methods such as DFT-based Potential Energy Surface scans. Such a study would provide valuable, specific insights for researchers utilizing this compound in further scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

1,2-Dipiperidinoethane: A Technical Guide to Unexplored Research Frontiers

For Immediate Release

This technical guide provides an in-depth analysis of 1,2-Dipiperidinoethane (DPE), a symmetrical diamine with significant, yet largely untapped, potential in coordination chemistry, catalysis, and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical scaffolds and their applications. Herein, we delineate key research areas, supported by detailed experimental protocols and data, to catalyze further investigation into this versatile molecule.

Core Molecular Properties of this compound

This compound, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a bidentate ligand featuring two piperidine rings linked by an ethylene bridge. This structure provides two tertiary amine nitrogen atoms as coordination sites, making it an excellent chelating agent for various metal ions. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1932-04-3 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂ | [1][2] |

| Molecular Weight | 196.33 g/mol | [1] |

| IUPAC Name | 1-(2-piperidin-1-ylethyl)piperidine | [1] |

| Density | 0.9236 g/cm³ at 16.5 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Melting Point | -0.5 °C | [2] |

| Vapor Pressure | 0.0094 mmHg at 25°C | [2] |

| XLogP3 | 1.8 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. The nitrogen atoms of two piperidine molecules act as nucleophiles, displacing the leaving groups from a 1,2-disubstituted ethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and acetonitrile (250 mL).

-

Reagent Addition: While stirring, add 1,2-dichloroethane (1.0 equivalent) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the solid precipitate (potassium chloride and excess potassium carbonate) and wash it with a small amount of acetonitrile.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Potential Research Area 1: Coordination Chemistry and Catalysis

The twin piperidine moieties of DPE make it an excellent N,N'-bidentate chelating ligand. The steric bulk of the piperidine rings and the flexibility of the ethyl linker can create unique coordination environments around a metal center, influencing the stability, reactivity, and selectivity of the resulting metal complexes. This opens a promising field for developing novel catalysts.

Synthesis of Novel Metal Complexes

DPE can be reacted with various transition metal salts (e.g., Pd, Cu, Ni, Co, Rh) to form stable chelate complexes.[3] The electronic and steric properties of these complexes can be fine-tuned, making them suitable for a range of catalytic applications.[3]

Catalytic Applications

Complexes derived from DPE are promising candidates for various catalytic transformations. A notable study has already demonstrated the use of DPE derivatives as polar additives to construct sterically hindered active centers for the living anionic polymerization of styrene and isoprene.[4] Further research could explore their use in:

-

Cross-Coupling Reactions: Palladium-DPE complexes could be screened for activity in Suzuki, Heck, and Sonogashira coupling reactions.

-

Hydrogenation and Transfer Hydrogenation: Rhodium or Ruthenium-DPE complexes may prove effective in the reduction of unsaturated bonds.

-

Polymerization: As demonstrated, DPE and its derivatives can act as regulators in polymerization, offering a strategy for controlling polymer microstructure.[4]

Experimental Protocol: Synthesis and Catalytic Test of a Palladium-DPE Complex

-

Complex Synthesis:

-

Dissolve dichlorobis(acetonitrile)palladium(II) (1.0 eq) in dichloromethane (DCM, 20 mL) under an inert atmosphere.

-

Add a solution of this compound (1.05 eq) in DCM (5 mL) dropwise at room temperature.

-

Stir the mixture for 4 hours. A precipitate will form.

-

Filter the solid, wash with cold DCM and diethyl ether, and dry under vacuum to yield the [Pd(DPE)Cl₂] complex.

-

-

Catalytic Test (Suzuki Coupling):

-

To a reaction vial, add aryl bromide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(DPE)Cl₂] catalyst (1 mol%).

-

Add a solvent mixture of toluene/water (4 mL, 3:1 v/v).

-

Heat the reaction at 100 °C for 6 hours.

-